
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are important in immune system function. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone prevents the activation of downstream signaling pathways, which leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which are involved in the immune response. In clinical trials, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
One of the advantages of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is its high selectivity for JAK3, which reduces the risk of off-target effects. It also has a good safety profile, with no significant adverse events reported in clinical trials. However, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has a short half-life and requires frequent dosing, which can be a limitation in clinical use. It also has potential risks associated with long-term use, such as an increased risk of infection.
未来方向
There are several future directions for research on (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone. One area of interest is the potential use of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of research is the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further studies are needed to better understand the long-term safety and efficacy of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in clinical use.
合成方法
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthetic route involves the use of several reagents, including morpholine, 2-cyclopropyl-4,6-dimethylpyrimidine, and 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.
科学研究应用
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to effectively inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of these diseases.
属性
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-8-11(15-12(14-9)10-2-3-10)13(17)16-4-6-18-7-5-16/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMKQNLUOJJOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

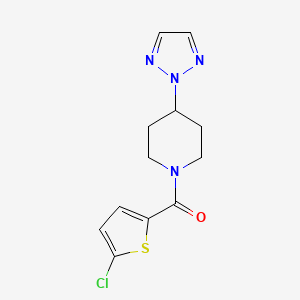
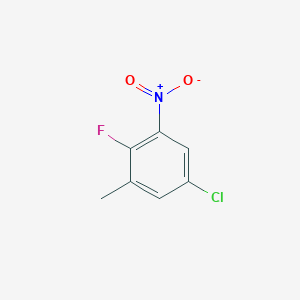
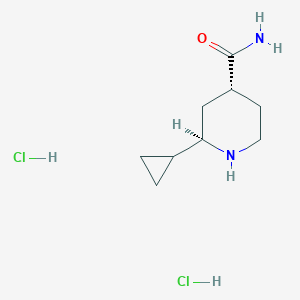
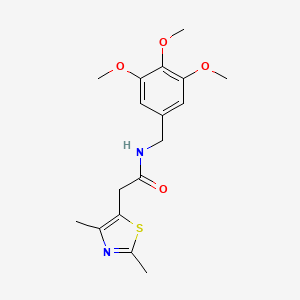
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
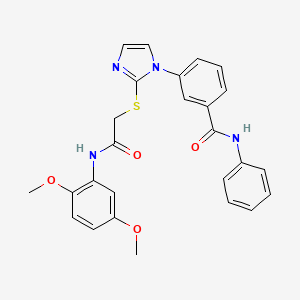
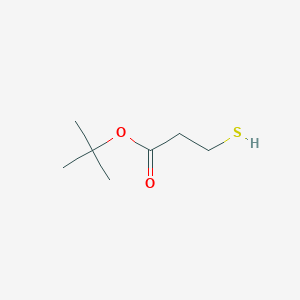
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)
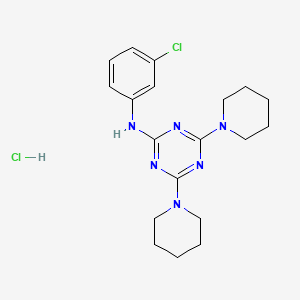

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
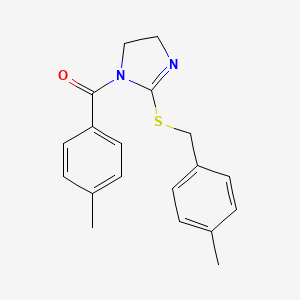
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)